molecular formula C9H8O3 B7894912 2,3'-Difurylmethanol

2,3'-Difurylmethanol

Cat. No.: B7894912
M. Wt: 164.16 g/mol
InChI Key: YRLCKULNSLBCGF-UHFFFAOYSA-N
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Description

2,3’-Difurylmethanol is an organic compound characterized by the presence of two furan rings connected by a methanol group

Chemical Reactions Analysis

Types of Reactions: 2,3’-Difurylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur in the presence of strong bases or nucleophiles.

Major Products Formed:

Scientific Research Applications

2,3’-Difurylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3’-Difurylmethanol involves its interaction with various molecular targets. The furan rings can participate in electron-donating and electron-withdrawing interactions, affecting the compound’s reactivity. The methanol group can undergo oxidation or reduction, leading to different reaction pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential interactions with enzymes and other biological molecules .

Comparison with Similar Compounds

    2-Furylmethanol: Similar in structure but with only one furan ring.

    Difurylmethane: Lacks the methanol group, making it less reactive in certain chemical reactions.

    Furfural: Contains an aldehyde group instead of a methanol group, leading to different reactivity.

Uniqueness: 2,3’-Difurylmethanol’s uniqueness lies in its dual furan rings connected by a methanol group, which provides a combination of reactivity and stability not found in the similar compounds listed above. This makes it a versatile compound for various chemical and biological applications .

Properties

IUPAC Name

furan-2-yl(furan-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(7-3-5-11-6-7)8-2-1-4-12-8/h1-6,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLCKULNSLBCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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